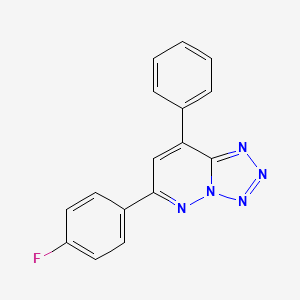

Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with additional phenyl and fluorophenyl substituents. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with others using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives

Scientific Research Applications

Pharmaceutical Applications

Tetrazolo(1,5-b)pyridazine derivatives are primarily explored for their antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that these compounds can interact with various biological targets, potentially inhibiting key enzymes or disrupting cellular processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of tetrazolo(1,5-b)pyridazine derivatives. For instance, compounds featuring this scaffold have been investigated as inhibitors of specific kinases involved in cancer progression. A notable example is the derivative exhibiting selective inhibition against c-Met kinases, which are implicated in various cancers. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Tetrazolo(1,5-b)pyridazine compounds have also been evaluated for their antimicrobial activities against various pathogens. The unique electronic properties of the tetrazole ring enhance interactions with microbial targets, leading to effective inhibition of bacterial growth.

Synthesis Techniques

The synthesis of tetrazolo(1,5-b)pyridazine derivatives typically involves multi-step reactions starting from simpler pyridazine derivatives. Common methods include:

- Cycloaddition Reactions : These reactions often utilize azides and alkynes to form the tetrazole ring under mild conditions.

- Nucleophilic Substitution : The electron-rich nature of the tetrazole allows for nucleophilic attacks that can lead to various functionalized derivatives.

Material Science Applications

Beyond medicinal chemistry, tetrazolo(1,5-b)pyridazine compounds are being explored for applications in material science due to their unique structural properties:

- Organic Electronics : Their ability to form stable charge-transfer complexes makes them suitable candidates for organic semiconductors.

- Polymer Chemistry : Incorporation into polymer matrices can enhance the thermal and mechanical properties of materials.

Case Study 1: Anticancer Activity

In a study published by Cui et al., a series of tetrazolo(1,5-b)pyridazine derivatives were synthesized and tested for their ability to inhibit c-Met kinases. One derivative exhibited an IC50 value of 0.005 µM, demonstrating potent activity against over 200 kinases involved in tumor growth .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of various substituted tetrazolo(1,5-b)pyridazines against resistant strains of bacteria. The results indicated that specific substitutions on the phenyl groups significantly enhanced antibacterial activity compared to unsubstituted analogs .

Summary Table

| Application Area | Compound Type | Notable Activity |

|---|---|---|

| Anticancer | Tetrazolo(1,5-b)pyridazine Derivatives | Selective c-Met inhibition |

| Antimicrobial | Substituted Tetrazolo Derivatives | Effective against resistant strains |

| Material Science | Heterocyclic Compounds | Potential in organic electronics |

Mechanism of Action

The mechanism of action of Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Tetrazolo(1,5-b)pyridazine, 6-(4-methylphenyl)-8-phenyl-

- Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl-

- Tetrazolo(1,5-b)pyridazine, 6-(4-bromophenyl)-8-phenyl-

Uniqueness

Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity, making it a promising candidate for further research and development .

Biological Activity

Tetrazolo(1,5-b)pyridazine derivatives, particularly 6-(4-fluorophenyl)-8-phenyl-tetrazolo(1,5-b)pyridazine, have garnered attention for their potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H12F_{N}_5

Molecular Weight : 285.29 g/mol

CAS Number : 130187-57-4

The compound features a tetrazole ring fused with a pyridazine structure, with a fluorophenyl substituent at position 6 and a phenyl group at position 8. This unique structure is believed to contribute to its diverse biological activities.

Synthesis Methods

The synthesis of 6-(4-fluorophenyl)-8-phenyl-tetrazolo(1,5-b)pyridazine typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the tetrazole ring.

- Substitution Reactions : Introducing the fluorophenyl and phenyl groups through nucleophilic aromatic substitution.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazolo compounds demonstrate better activity against various bacterial strains than traditional antibiotics like ampicillin .

- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazolo derivatives, including 6-(4-fluorophenyl)-8-phenyl-tetrazolo(1,5-b)pyridazine. Notably:

- Inhibition of Tumor Growth : Compounds in this class have been shown to limit cell viability in cancer cell lines such as Hep G2 (liver cancer) and A549 (lung adenocarcinoma) by inhibiting key signaling pathways like AKT and mTOR .

- Case Studies : In one study, a related tetrazole compound was found to exhibit an IC_{50} value of 4.2 μM against prostate cancer cell lines, indicating potent cytotoxicity .

Anti-inflammatory Properties

Some tetrazolo compounds have also been investigated for their anti-inflammatory effects. These properties may be linked to their ability to modulate immune responses and inhibit pro-inflammatory cytokines.

Summary of Biological Activities

Properties

CAS No. |

130430-76-1 |

|---|---|

Molecular Formula |

C16H10FN5 |

Molecular Weight |

291.28 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine |

InChI |

InChI=1S/C16H10FN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H |

InChI Key |

NVPCUWVDRNEODC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.